HNQ92WZW84
Description
Without structural, functional, or spectral data, a detailed introduction cannot be constructed.
Properties
CAS No. |
59973-73-8 |
|---|---|
Molecular Formula |
C19H28BrNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO2.BrH/c1-14(2)20(3)16-9-10-17(20)13-18(12-16)22-19(21)11-15-7-5-4-6-8-15;/h4-8,14,16-18H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?; |
InChI Key |
CSASAPJGGZZJLU-DGPRCEOPSA-M |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)CC3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HNQ92WZW84 involves the treatment of atropine with isopropyl bromide. The process begins with the partial synthesis of atropine, which is an ester formed from tropic acid and tropine. The reaction conditions typically involve heating tropine and tropic acid in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process also includes purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
HNQ92WZW84 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
HNQ92WZW84 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions and other diseases.
Industry: Utilized in the formulation of pharmaceutical products and as an active ingredient in inhalers and nasal sprays
Mechanism of Action
HNQ92WZW84 exerts its effects by acting as an antagonist of muscarinic acetylcholine receptors. This action inhibits the parasympathetic nervous system in the airways, leading to the relaxation of bronchial smooth muscles and improved airflow. The compound specifically targets muscarinic receptors, blocking the binding of acetylcholine and preventing bronchoconstriction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes detailed analyses of structurally and functionally similar compounds (e.g., coordination complexes like hexaaquanickel(II) chloride , aromatic heterocycles in –20, and crosslinking agents in ). However, these cannot be directly linked to "HNQ92WZW84." Below is a generalized framework for comparing chemical compounds, which could theoretically apply if data for this compound were available:
Hypothetical Comparison Framework
Analysis of Evidence Limitations
The provided evidence emphasizes methodologies (e.g., crosslinking agents , transcriptomic profiling , and inorganic compound analysis ) but lacks specificity for "this compound." Key limitations include:
- : Discusses crosslinking agents (e.g., ANB-NOS, ABH) unrelated to the query.
Recommendations for Further Research
Verify the Compound Identifier : Confirm if "this compound" is a valid IUPAC name, CAS number, or internal code. Cross-reference with PubChem, ChemSpider, or Reaxys.
Provide Structural Data : If proprietary, share functional groups, spectral data, or synthetic pathways to enable comparison.
Explore Analogues: If this compound is a novel compound, compare it to structurally similar agents (e.g., nickel complexes or benzoxazoles ) using computational modeling or QSAR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
